REACTION_SMILES
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[NH2:3][c:4]1[c:5]([Cl:15])[c:6]([C:12](=[O:13])[OH:14])[n:7][c:8]([Cl:11])[c:9]1[Cl:10].[Na+:2].[OH-:1].[OH2:16]>>[NH2:3][c:4]1[c:5]([Cl:15])[c:6]([C:12](=[O:13])[OH:14])[n:7][c:8]([Cl:11])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(Cl)c(Cl)nc(C(=O)O)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1cc(Cl)nc(C(=O)O)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |